molecular formula C18H21N3O4 B2426951 N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-06-7

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2426951
CAS No.: 1091475-06-7
M. Wt: 343.383
InChI Key: IAKISIKYXWLREX-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound that features an isoxazole ring, a methoxyphenyl group, and a cyclopentyl moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives typically yields oxazoles, while reduction can produce isoxazolines .

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)18(9-2-3-10-18)12-19-16(22)17(23)20-15-8-11-25-21-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKISIKYXWLREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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